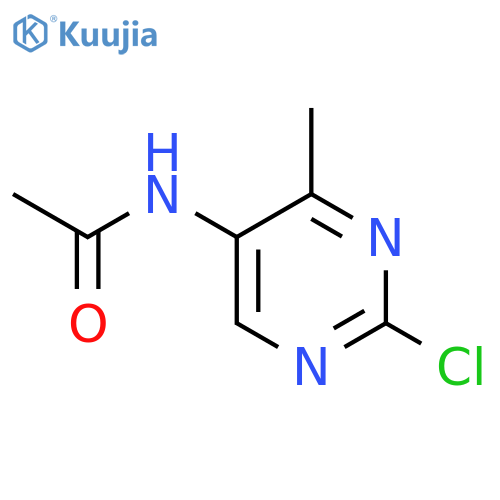Cas no 633328-96-8 (N-(2-chloro-4-methylpyrimidin-5-yl)acetamide)

633328-96-8 structure
商品名:N-(2-chloro-4-methylpyrimidin-5-yl)acetamide
CAS番号:633328-96-8
MF:C7H8N3OCl
メガワット:185.61092
MDL:MFCD18823457
CID:875067
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-chloro-4-methylpyrimidin-5-yl)acetamide
-
- MDL: MFCD18823457
- インチ: InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12)
- InChIKey: KLBPXZVPNCUHGO-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(Cl)=NC=C1NC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB448219-250mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide; . |
633328-96-8 | 250mg |
€469.30 | 2025-02-17 | ||
| abcr | AB448219-1g |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide; . |
633328-96-8 | 1g |
€1090.00 | 2025-02-17 | ||
| abcr | AB448219-250 mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 250mg |
€462.60 | 2023-04-22 | ||
| TRC | C385060-50mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C385060-10mg |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 10mg |
$ 70.00 | 2022-06-06 | ||
| abcr | AB448219-1 g |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 1g |
€1,073.30 | 2023-04-22 | ||
| 1PlusChem | 1P00ELLN-1g |
Acetamide, N-(2-chloro-4-methyl-5-pyrimidinyl)- |
633328-96-8 | 95% | 1g |
$774.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402204-1g |
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 95+% | 1g |
¥12992.00 | 2024-05-06 | |
| 1PlusChem | 1P00ELLN-250mg |
Acetamide, N-(2-chloro-4-methyl-5-pyrimidinyl)- |
633328-96-8 | 95% | 250mg |
$322.00 | 2023-12-16 | |
| Ambeed | A149163-1g |
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide |
633328-96-8 | 95% | 1g |
$1281.0 | 2024-08-02 |
N-(2-chloro-4-methylpyrimidin-5-yl)acetamide 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
633328-96-8 (N-(2-chloro-4-methylpyrimidin-5-yl)acetamide) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:633328-96-8)N-(2-chloro-4-methylpyrimidin-5-yl)acetamide

清らかである:99%
はかる:1g
価格 ($):1153.0